molecular formula C7H6BrNO3 B1266894 3-Bromo-2-nitroanisole CAS No. 500298-30-6

3-Bromo-2-nitroanisole

Cat. No.: B1266894
CAS No.: 500298-30-6
M. Wt: 232.03 g/mol
InChI Key: ORSPVBUIPTYLLO-UHFFFAOYSA-N
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Description

3-Bromo-2-nitroanisole is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of anisole, where the hydrogen atoms in the benzene ring are substituted by a bromine atom and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-nitroanisole can be synthesized through a multi-step process involving nitration and bromination. The typical synthetic route includes:

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phase-transfer catalysts to enhance the efficiency of the reactions. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-nitroanisole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-2-nitroanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-nitroanisole involves its reactivity towards nucleophiles and reducing agents. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The bromine atom can be substituted by nucleophiles, and the nitro group can be reduced to an amine, altering the compound’s chemical properties .

Comparison with Similar Compounds

  • 2-Bromo-3-nitroanisole
  • 4-Bromo-2-nitroanisole
  • 3-Bromo-4-nitroanisole

Comparison: 3-Bromo-2-nitroanisole is unique due to the specific positioning of the bromine and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different reactivity patterns and applications .

Properties

IUPAC Name

1-bromo-3-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSPVBUIPTYLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293244
Record name 3-Bromo-2-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500298-30-6
Record name 3-Bromo-2-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-nitroanisole
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Synthesis routes and methods

Procedure details

3-Methoxy-2-nitro-phenylamine (360 mg, 2.14 mmol) was dissolved in HBr (48%, 4.8 mL) at 0° C. A solution of sodium nitrite (0.16 g, 2.40 mmol) in water (360 μL) was added dropwise to the stirred solution over one hour period while the temperature was maintained at 0° C. Then a cold (0° C.) freshly prepared solution of CuBr2 (from CuSO4.5H2O (1.0 g) and HBr (48%, 1.0 mL) mixed 30 min. at room temperature to give a dark purple solution) was added at 0° C. to the reaction mixture. The resulting solution was stirred at 0° C. for 3 hours and at room temperature for 2 days. The reaction mixture was poured onto ice and neutralized carefully with a saturated solution of NaHCO3. The aqueous phase was extracted with AcOEt. The resulting organic phase was washed with brine, dried over MgSO4, filtered and evaporated to yield 482 mg (2.08 mmol, 97%) of 1-bromo-3-methoxy-2-nitrobenzene as an orange solid.
Quantity
360 mg
Type
reactant
Reaction Step One
Name
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step Two
Name
Quantity
360 μL
Type
solvent
Reaction Step Two
[Compound]
Name
CuBr2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
CuSO4.5H2O
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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